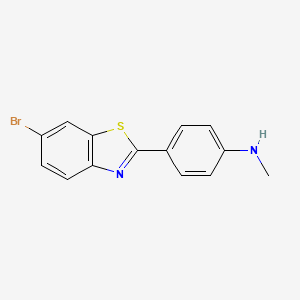

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine

Beschreibung

The exact mass of the compound this compound is 317.98263 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(6-bromo-1,3-benzothiazol-2-yl)-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2S/c1-16-11-5-2-9(3-6-11)14-17-12-7-4-10(15)8-13(12)18-14/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLPEJYMUUWZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235993 | |

| Record name | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566169-98-0 | |

| Record name | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566169-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine. Benzothiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The presence of a bromine atom at the 6-position and an N-methyl anilino group at the 2-position of the benzothiazole core suggests that this molecule may exhibit noteworthy biological properties. This document outlines the chemical structure, a proposed synthetic pathway with detailed experimental protocols, predicted physicochemical properties, and a discussion of potential biological activities based on structurally related compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzothiazole ring system, which is a bicyclic compound composed of a benzene ring fused to a thiazole ring. A bromine atom is substituted at the 6-position of the benzothiazole ring, and an N-methylbenzenamine group is attached at the 2-position.

IUPAC Name: 4-((6-bromobenzo[d]thiazol-2-yl)amino)benzenamine Molecular Formula: C₁₄H₁₂BrN₃S

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 334.24 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 54.9 Ų |

| Formal Charge | 0 |

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be envisioned through a multi-step process, beginning with the synthesis of a 2-amino-6-bromobenzothiazole intermediate, followed by a coupling reaction.

Synthesis of 2-Amino-6-bromobenzothiazole (Intermediate 1)

The classical and widely used method for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.[4][5][6]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

-

To this solution, add potassium thiocyanate (2-4 equivalents) and stir the mixture at room temperature.[5][7]

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into a beaker of crushed ice and neutralize with a concentrated ammonium hydroxide solution.

-

The precipitated solid, 2-amino-6-bromobenzothiazole, is then collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of this compound (Final Product)

The final product can be synthesized through a nucleophilic aromatic substitution or a related coupling reaction between the 2-amino-6-bromobenzothiazole intermediate and a suitable N-methylaniline precursor. A common approach for forming such C-N bonds is the Buchwald-Hartwig amination.

Experimental Protocol:

-

To a reaction vessel, add 2-amino-6-bromobenzothiazole (1 equivalent), 4-iodo-N-methylaniline (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), and a phosphine ligand like XPhos (0.4 equivalents).

-

Add a suitable base, for instance, sodium tert-butoxide (10 equivalents).[4]

-

Add a dry, degassed solvent such as toluene or DMF.

-

The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 90°C to 160°C, potentially using microwave irradiation to shorten the reaction time.[4]

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the final compound, this compound.

Visualization of the Synthetic Workflow

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the computationally predicted properties for 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine. These values serve as an essential baseline for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₄H₁₁BrN₂S | Defines the elemental composition and exact mass. |

| Molecular Weight | 319.22 g/mol | Influences diffusion, solubility, and bioavailability. |

| XLogP3-AA | 4.8 | Predicts lipophilicity; a high value suggests good membrane permeability but may indicate poor aqueous solubility. |

| Hydrogen Bond Donors | 1 | Indicates potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | 2 | Indicates potential for forming hydrogen bonds with biological targets. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility, which can impact receptor binding. |

| Topological Polar Surface Area (TPSA) | 41.1 Ų | Predicts drug transport properties; a value < 140 Ų is often associated with good cell permeability. |

| Formal Charge | 0 | The molecule is neutral under physiological conditions. |

| Refractivity | 83.3 m³·mol⁻¹ | Relates to the volume and polarizability of the molecule. |

| Polarizability | 32.2 ų | Influences non-specific binding and interactions. |

Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis of the title compound and the determination of its key physicochemical properties.

Proposed Synthesis Protocol

The synthesis of 2-arylaminobenzothiazoles can be achieved through several established routes. A common and effective method involves the oxidative cyclization of a phenylthiourea precursor.[1][2][3]

Reaction: Condensation of 4-bromo-N-methylaniline with an isothiocyanate followed by intramolecular cyclization. A plausible route starts from 2-amino-6-bromobenzothiazole.

Materials:

-

2-Amino-6-bromobenzothiazole

-

Methyl iodide

-

A suitable base (e.g., Sodium Hydride)

-

An appropriate solvent (e.g., DMF or THF)

-

4-Iodobenzyl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base for coupling (e.g., K₂CO₃)

Procedure:

-

N-Methylation: To a solution of 2-amino-6-bromobenzothiazole in anhydrous DMF, add sodium hydride portion-wise at 0°C. Stir for 30 minutes, then add methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude N-methylated intermediate by column chromatography on silica gel.

-

Suzuki or Buchwald-Hartwig Coupling: Combine the purified N-methylated benzothiazole with 4-aminophenylboronic acid (for Suzuki coupling) or N-methylaniline (for Buchwald-Hartwig coupling) in a suitable solvent system with the appropriate palladium catalyst and base.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature determined by the solvent's boiling point (typically 80-120°C) for several hours, monitoring progress by TLC.

-

Final Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Caption: Proposed synthesis workflow for the target compound.

Melting Point Determination

The melting point provides an indication of purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline solid.[4][5][6][7][8]

Method: Capillary Melting Point Determination.[4][5][6]

-

Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered. Pack a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Measurement:

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Perform a second, careful measurement with a new sample, heating at a slow rate of 1-2°C per minute.[4]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[8]

Aqueous Solubility Determination

Solubility is a key determinant of bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Method: Shake-Flask Method.

-

Preparation: Prepare a series of buffered aqueous solutions at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Equilibration: Add an excess amount of the compound to a known volume of each buffer in a sealed vial. Agitate the vials at a constant temperature (typically 37 ± 1°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Sample Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw a sample from the supernatant and filter it through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any solid particles.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µM. The experiment should be performed in triplicate for each pH condition.[10]

pKa Determination

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.

Method: Potentiometric Titration.[11][12]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low) to a known concentration (e.g., 1 mM).[11]

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Immerse a calibrated pH electrode into the solution.

-

Titration: If the compound is expected to be basic, titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl). If acidic, titrate with a strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.[11][13]

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve. Specifically, the pKa is equal to the pH at the half-equivalence point.[14]

LogP Determination

LogP (the logarithm of the partition coefficient between n-octanol and water) is the standard measure of a compound's lipophilicity.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16]

-

System Setup: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of standard compounds with known LogP values that span the expected range of the test compound. Inject each standard individually and record its retention time (t_R).

-

Calculation of Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R - t_₀) / t_₀, where t_₀ is the column dead time.

-

Standard Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known LogP values. A linear regression of this plot yields a calibration curve.[15]

-

Sample Analysis: Inject the test compound under the identical HPLC conditions to obtain its retention time and calculate its log k value.

-

LogP Determination: Interpolate the LogP of the test compound from its log k value using the linear regression equation derived from the standard curve.[15]

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of numerous compounds with significant pharmacological activities, particularly as anticancer agents.[3][17][18][19]

Anticancer Potential: Derivatives of 2-aminobenzothiazole have demonstrated potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[1][17][20][21] Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and disruption of critical signaling pathways that regulate cell growth, proliferation, and survival.[22][23]

Potential Molecular Targets and Signaling Pathways: Based on studies of analogous compounds, this compound could plausibly interact with one or more of the following pathways:

-

Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of protein kinases, which are often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs).[18]

-

PI3K/AKT/mTOR Pathway: This is a central pathway controlling cell survival and proliferation. Some benzothiazole compounds have been shown to inhibit key components like PI3K and AKT, leading to the induction of apoptosis.[17][24]

-

MAPK/ERK Pathway: This pathway is crucial for transmitting growth signals from the cell surface to the nucleus. Inhibition of kinases within this cascade, such as RAF or MEK, is a common anticancer strategy, and benzothiazoles have been explored as potential inhibitors.[24]

-

NF-κB Signaling: The transcription factor NF-κB plays a critical role in inflammation-driven cancer. Benzothiazole derivatives have been shown to suppress NF-κB activation, thereby reducing the expression of inflammatory and anti-apoptotic genes like COX-2 and iNOS.[23]

Caption: Hypothetical signaling pathways potentially modulated by the compound.

References

- 1. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pennwest.edu [pennwest.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. agilent.com [agilent.com]

- 17. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine CAS number and IUPAC name

Technical Guide: 4-(6-Bromobenzo[d]thiazol-2-yl)aniline

Disclaimer: This technical guide provides information on 4-(6-Bromobenzo[d]thiazol-2-yl)aniline , a close structural analogue of the requested compound, 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine. Due to a lack of available scientific literature and public data on the N-methylated derivative, this document focuses on the primary amine analogue to provide relevant technical insights for researchers, scientists, and drug development professionals.

Chemical Identification

This section provides the fundamental chemical identifiers for 4-(6-Bromobenzo[d]thiazol-2-yl)aniline.

| Identifier | Value |

| IUPAC Name | 4-(6-Bromobenzo[d]thiazol-2-yl)aniline |

| CAS Number | 566169-97-9[1] |

| Molecular Formula | C₁₃H₉BrN₂S |

| Molecular Weight | 305.19 g/mol [1] |

| Chemical Structure | (See Figure 1) |

Physicochemical and Spectroscopic Data

Quantitative data for 4-(6-Bromobenzo[d]thiazol-2-yl)aniline is summarized below. This information is critical for its identification, purification, and quality control.

| Property | Value | Reference |

| Physical State | Solid | General knowledge |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[1] | [1] |

Note: Detailed experimental data such as melting point, ¹H-NMR, and ¹³C-NMR were not available in the public domain at the time of this report. Researchers synthesizing this compound would need to perform these characterizations.

Synthesis and Experimental Protocols

The synthesis of 2-arylbenzothiazoles is a well-established process in medicinal chemistry. While a specific protocol for 4-(6-Bromobenzo[d]thiazol-2-yl)aniline is not explicitly detailed in readily available literature, a general and robust synthetic route involves the condensation of a substituted 2-aminothiophenol with an aromatic aldehyde.

General Synthetic Pathway: Condensation Reaction

A common method for the synthesis of 2-arylbenzothiazoles is the reaction of a 2-aminothiophenol with an aromatic aldehyde, often under oxidative conditions. For the target molecule, this would involve the reaction of 2-amino-5-bromobenzenethiol with 4-aminobenzaldehyde.

Reaction Scheme:

Figure 2: General synthetic workflow for the preparation of 4-(6-Bromobenzo[d]thiazol-2-yl)aniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for analogous compounds.

-

Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-bromobenzenethiol (1.0 eq.) and 4-aminobenzaldehyde (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reaction Initiation: To the stirred solution, add an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or allow for aerial oxidation).

-

Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 4-(6-Bromobenzo[d]thiazol-2-yl)aniline.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determine the melting point.

Biological Activity and Potential Signaling Pathways

Benzothiazole derivatives are a well-known class of compounds with a broad spectrum of biological activities. The title compound and its analogues have been investigated for their potential in several therapeutic areas.

Anticancer Properties

Many 2-arylbenzothiazole derivatives exhibit potent and selective anticancer activity. For instance, the analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to be a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR), and its antiproliferative activity is correlated with AhR agonism. It is plausible that 4-(6-Bromobenzo[d]thiazol-2-yl)aniline could exert its anticancer effects through a similar mechanism.

Potential Signaling Pathway:

Figure 3: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for benzothiazole derivatives.

Neurological Applications

There are indications that 4-(6-Bromobenzo[d]thiazol-2-yl)aniline may be relevant in the context of neurodegenerative diseases, as it is categorized under inhibitors for Amyloid-β signaling.[1] Amyloid-β peptides are centrally implicated in the pathology of Alzheimer's disease. Compounds that can modulate the aggregation or clearance of Amyloid-β are of significant interest.

Logical Relationship Diagram:

Figure 4: Potential role of the compound in modulating Amyloid-β pathology.

Conclusion

4-(6-Bromobenzo[d]thiazol-2-yl)aniline is a promising scaffold for further investigation in drug discovery, particularly in the fields of oncology and neurology. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential biological activities. Further research is warranted to fully elucidate its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and therapeutic potential. Researchers are encouraged to synthesize and characterize this compound to explore its properties in greater detail.

References

An In-depth Technical Guide on the Solubility of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine and Related Compounds in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Inferred Solubility Profile

Based on the synthesis and characterization of its isomer, the solubility of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine in common organic solvents can be inferred. The synthesis of the related compound was successfully carried out in ethanol, with the final product being purified by recrystallization from the same solvent.[1][2] This indicates that the compound possesses significant solubility in ethanol, particularly at elevated temperatures.

Furthermore, nuclear magnetic resonance (NMR) spectroscopy, a standard characterization technique for organic molecules, was performed using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent.[1][2] This demonstrates that the compound is soluble in DMSO.

Qualitative Solubility Summary

| Solvent | Inferred Solubility | Basis of Inference |

| Ethanol | Soluble, especially upon heating | Used as a solvent for synthesis and recrystallization of a closely related isomer.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for 1H and 13C NMR analysis of a closely related isomer.[1][2] |

Experimental Protocol: Synthesis and Recrystallization of a Related Benzothiazole Derivative

The following experimental procedure for the synthesis of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine provides practical insights into the handling and solubility of this class of compounds.

One-Pot Synthesis Reaction

A mixture of 5-bromo-salicylaldehyde (2.01 g, 0.01 mol), p-toluidine (1.07 g, 0.01 mol), and solid ammonium acetate (0.77 g, 0.01 mol) was added to a solution of N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide (3.11 g, 0.01 mol) in 25 mL of ethanol.[1][2] The reaction mixture was then refluxed for 3 hours. The resulting solid product was collected by filtration.[1][2]

Purification by Recrystallization

The crude solid obtained from the reaction was purified by recrystallization from ethanol. This process yielded yellow crystals of the final product.[1][2]

Visualizing the Experimental Workflow

The synthesis of the related benzothiazole derivative can be visualized as a one-pot reaction followed by purification.

Caption: One-pot synthesis and purification workflow for a benzothiazole derivative.

This technical guide, while not providing direct quantitative data for this compound, offers a scientifically grounded inference of its solubility based on the available experimental evidence for a closely related compound. The detailed experimental protocol and workflow visualization serve as a practical reference for researchers working with similar molecular structures.

References

Synthesis and Characterization of Novel Bromo-Substituted Benzothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of novel bromo-substituted benzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The strategic introduction of bromine atoms onto the benzothiazole scaffold can modulate the physicochemical properties and biological activities of the parent molecule, leading to the development of potent therapeutic agents. This document details experimental protocols for the synthesis of key bromo-substituted benzothiazole intermediates and derivatives, presents their characterization data in a structured format, and illustrates a key signaling pathway influenced by these compounds.

Synthetic Strategies for Bromo-Substituted Benzothiazoles

The synthesis of bromo-substituted benzothiazoles can be achieved through several strategic approaches. A common and effective method involves the cyclization of appropriately substituted anilines with a source of thiocyanate in the presence of bromine. Another versatile approach utilizes bromo-substituted benzothiazole synthons, such as 2-(2-bromoacetyl)benzothiazole, which can be further elaborated to introduce diverse functionalities.

Experimental Protocol: Synthesis of 2-Amino-6-bromobenzothiazole

This protocol outlines the synthesis of 2-amino-6-bromobenzothiazole, a key building block for more complex derivatives. The reaction proceeds via the electrophilic thiocyanation of 4-bromoaniline followed by intramolecular cyclization.

Materials:

-

4-bromoaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 4-bromoaniline (0.05 mol) and potassium thiocyanate (0.1 mol) in glacial acetic acid (100 mL).

-

Cool the mixture to 0-5 °C with continuous stirring.

-

Slowly add a solution of bromine (0.05 mol) in glacial acetic acid (20 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at room temperature for 12 hours.

-

Pour the reaction mixture into crushed ice with stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford pure 2-amino-6-bromobenzothiazole.[1][2]

Experimental Protocol: Synthesis of 2-[2,4-bis(phenylamino)thiazol-5-oyl]benzothiazole from 2-(2-bromoacetyl)benzothiazole

This protocol describes the synthesis of a more complex benzothiazole derivative starting from 2-(2-bromoacetyl)benzothiazole, demonstrating the utility of this intermediate.

Materials:

-

2-(2-bromoacetyl)benzothiazole

-

1-phenyl-3-(N,N'-diphenylamidino)thiourea

-

Triethylamine

-

Ethanol

Procedure:

-

To a solution of 1-phenyl-3-(N,N'-diphenylamidino)thiourea (1 mmol) in ethanol (20 mL), add 2-(2-bromoacetyl)benzothiazole (1 mmol).

-

Add triethylamine (1.5 mmol) to the mixture and reflux for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).[3]

Characterization Data of Bromo-Substituted Benzothiazoles

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following tables summarize key quantitative data for representative bromo-substituted benzothiazoles.

Table 1: Physicochemical and Yield Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 2-Amino-6-bromobenzothiazole | C₇H₅BrN₂S | 229.10 | 213-217 | 68 | [2] |

| 2-[4-Amino-2-(4-chlorophenylamino)thiazol-5-oyl]benzothiazole | C₁₇H₁₁ClN₄OS₂ | 386.88 | 335–338 | 59 | [3] |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone | C₂₁H₁₄BrNO₂S | 436.32 | - | 72 | [4] |

Table 2: Spectroscopic Data

| Compound Name | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec. (m/z) | Reference |

| 2-Amino-6-bromobenzothiazole | 3420 (N-H), 1620 (C=N), 810 (C-Br) | 7.55 (d, 1H), 7.40 (dd, 1H), 7.25 (d, 1H), 5.30 (s, 2H, NH₂) | - | 229, 231 [M, M+2] | [5] |

| 2-[4-Amino-2-(4-chlorophenylamino)thiazol-5-oyl]benzothiazole | 3461, 3272 (N-H), 1634 (C=O), 1605 (C=N) | 8.25 (s, 1H), 7.96 (s, 1H), 7.44-7.21 (m, 10H) | 171.3, 170.6, 169.6, 168.7, 152.9, 139.3, 135.9, 129.1, 126.9, 126.6, 123.9, 123.7, 122.9, 119.4, 91.1 | 387 [M+H]⁺ | [3] |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(phenyl)methanone | 3060 (ArC-H), 1655 (C=O), 1590 (C=N) | 7.95 (d, 1H), 7.80-7.75 (m, 3H), 7.50-7.30 (m, 6H), 7.05 (d, 1H), 5.40 (s, 2H, OCH₂) | 194.5, 167.0, 154.1, 152.8, 137.4, 135.2, 133.6, 131.7, 131.0, 130.1, 129.8, 128.7, 127.3, 126.3, 125.4, 123.2, 121.8, 114.3, 68.6 | 436 [M+H]⁺ | [4] |

Biological Activity and Signaling Pathways

Bromo-substituted benzothiazoles have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects. The anticancer activity of certain 2-substituted benzothiazole derivatives in hepatocellular carcinoma has been linked to the modulation of the NF-κB/COX-2/iNOS signaling pathway.[6]

NF-κB/COX-2/iNOS Signaling Pathway in Cancer

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell proliferation, and survival.[3][7][8] In many cancers, the NF-κB pathway is constitutively active, leading to the upregulation of pro-inflammatory and pro-survival proteins.[7][9] Two key downstream targets of NF-κB are Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[10][11][12] COX-2 is an enzyme responsible for the production of prostaglandins, which are implicated in inflammation and carcinogenesis.[13] iNOS produces nitric oxide, a signaling molecule that can have dual roles in cancer, but its sustained production in the tumor microenvironment is often associated with cancer progression.[10][11] The inhibition of the NF-κB pathway, and consequently the downregulation of COX-2 and iNOS, is a promising strategy for cancer therapy.

Caption: NF-κB signaling pathway leading to cancer progression.

Experimental Workflow: Synthesis and Characterization

The overall workflow for the synthesis and characterization of novel bromo-substituted benzothiazoles is a systematic process involving synthesis, purification, and comprehensive structural elucidation.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of novel bromo-substituted benzothiazoles. The detailed experimental protocols offer practical guidance for the preparation of these valuable compounds, while the tabulated characterization data provides a clear reference for their identification. The elucidation of the role of these compounds in modulating the NF-κB/COX-2/iNOS signaling pathway highlights their therapeutic potential, particularly in the fields of oncology and anti-inflammatory drug discovery. The strategic incorporation of bromine into the benzothiazole scaffold remains a promising avenue for the development of new and effective therapeutic agents. Further research into the structure-activity relationships of this class of compounds is warranted to optimize their pharmacological profiles.

References

- 1. 2-Amino-6-bromobenzothiazole 97 15864-32-1 [sigmaaldrich.com]

- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. 2-Amino-6-bromobenzothiazole CAS#: 15864-32-1 [chemicalbook.com]

- 6. uokerbala.edu.iq [uokerbala.edu.iq]

- 7. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with 2-arylbenzothiazole derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of these compounds is of significant interest to the drug development community. One of the most common and versatile methods for constructing the 2-arylbenzothiazole core is the condensation reaction between 2-aminothiophenol and a variety of carbonyl-containing compounds. This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and a summary of the key signaling pathways modulated by this important class of molecules.

The general reaction involves the condensation of 2-aminothiophenol with an aromatic aldehyde, carboxylic acid, or acyl chloride. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the 2-arylbenzothiazole product.[1] Various catalysts and reaction conditions have been developed to improve yields, reduce reaction times, and promote greener synthetic approaches.[4][5]

Synthetic Methodologies and Data

The synthesis of 2-arylbenzothiazoles from 2-aminothiophenol can be broadly categorized based on the co-reactant. The following tables summarize quantitative data for the most common synthetic strategies, allowing for easy comparison of different methodologies.

From Aromatic Aldehydes

The condensation of 2-aminothiophenol with aromatic aldehydes is one of the most widely used methods for synthesizing 2-arylbenzothiazoles. A diverse range of catalysts and reaction conditions have been reported, including green and catalyst-free approaches.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| None | Glycerol | Room Temp | 0.5 - 5 h | 90-92 | [6] |

| H₂O₂/HCl | Ethanol | Room Temp | 45 - 60 min | 85-94 | [7] |

| Ceric Ammonium Nitrate (CAN)/H₂O₂ | Solvent-free | 50 | Not Specified | 92-98 | [8] |

| L-proline (Microwave) | Solvent-free | Not Specified | Not Specified | Good to Moderate | [9][10] |

| SnP₂O₇ | Not Specified | Not Specified | 8 - 35 min | 87-95 | [4] |

| Air/DMSO | DMSO | Not Specified | Not Specified | Good to Excellent | [11] |

| [pmIm]Br (Microwave) | Ionic Liquid | Not Specified | Not Specified | Not Specified | [11] |

| Samarium triflate | Water | Not Specified | Not Specified | Not Specified | [11] |

From Carboxylic Acids and Their Derivatives

Direct condensation with carboxylic acids or their derivatives, such as acyl chlorides, provides another important route to 2-arylbenzothiazoles. These methods often require dehydrating agents or catalysts to facilitate the reaction.

| Co-reactant | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Carboxylic Acids | Tributylphosphine | Not Specified | Room Temp | Not Specified | Moderate to Good | [9] |

| Carboxylic Acids | Microwave | Solvent-free | Not Specified | 20 min | 30-92 | [12] |

| Carboxylic Acids | L-proline (Microwave) | Solvent-free | Not Specified | Not Specified | Good to Moderate | [10] |

| Acid Chlorides/Anhydrides | KF·Al₂O₃ | Not Specified | Mild | Not Specified | High | [4] |

| p-Aminobenzoic acids | PPA | Not Specified | 220 | 3 h | 50-60 | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, providing a practical guide for the synthesis of 2-arylbenzothiazoles.

Protocol 1: Catalyst-Free Synthesis in Glycerol

This protocol describes a green and efficient synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes at ambient temperature without a catalyst.[6]

Materials:

-

2-Aminothiophenol

-

Aromatic aldehyde

-

Glycerol

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 2-aminothiophenol (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in glycerol (10 mL) is heated until a clear solution is obtained.

-

The reaction mixture is then allowed to stand at room temperature for the time specified in the literature for the particular aldehyde (typically 0.5-5 hours), with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is quenched with water.

-

The resulting solid product is collected by filtration, dried, and recrystallized from ethanol to afford the pure 2-arylbenzothiazole.

Protocol 2: Synthesis from Aliphatic Aldehydes via a Two-Step Procedure

This protocol outlines the synthesis of 2-alkylbenzothiazoles from 2-aminothiophenol and aliphatic aldehydes, which involves the formation and subsequent oxidation of a 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate.[14]

Step 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazole

Materials:

-

Aliphatic aldehyde

-

Dichloromethane

-

4Å molecular sieves

-

2-Aminothiophenol

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of the aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 mL), add 4Å molecular sieves (5.0 g).

-

Add 2-aminothiophenol (5.0 mmol, 0.63 g) dropwise to the mixture and stir at room temperature for 1.5 - 2 hours.

-

After completion of the reaction (monitored by TLC), filter the reaction mixture to remove the molecular sieves.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to 2-Alkylbenzothiazole

Materials:

-

2-Alkyl-2,3-dihydrobenzo[d]thiazole

-

Silica gel supported pyridinium chlorochromate (PCC)

Procedure:

-

Treat the 2-alkyl-2,3-dihydrobenzo[d]thiazole obtained in Step 1 with silica gel supported PCC.

-

The reaction is typically complete within 20 minutes, affording the corresponding 2-alkylbenzothiazole in excellent yield.

Signaling Pathways and Biological Activity

2-Arylbenzothiazole derivatives have garnered significant attention for their potent anticancer activities, which are exerted through the modulation of various key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[6][15][16]

Caption: Key signaling pathways modulated by 2-arylbenzothiazoles in cancer cells.

Studies have shown that these compounds can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in various cancers.[6] By inhibiting EGFR, they can suppress downstream pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways, which are crucial for cell proliferation and survival.[6] Furthermore, 2-arylbenzothiazoles have been reported to downregulate the ERK/MAPK signaling cascade.[6] The culmination of these inhibitory effects is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2]

Experimental and Logical Workflows

The synthesis and evaluation of 2-arylbenzothiazoles typically follow a structured workflow, from initial reaction setup to biological testing.

References

- 1. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103073520B - Method for synthesizing 2-phenyl benzothiazole and derivative thereof - Google Patents [patents.google.com]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 11. Benzothiazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights for 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characteristics of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine. Extensive searches of public chemical databases and scientific literature have revealed a notable absence of experimentally determined spectroscopic data (NMR, IR, Mass) for this specific compound. This suggests that the molecule may be a novel compound or that its characterization data has not been publicly disclosed.

In light of this, this guide provides a comprehensive overview of the spectroscopic data for two key precursor molecules: 2-Amino-6-bromobenzothiazole and 4-Bromo-N-methylaniline . Understanding the spectral properties of these precursors is fundamentally important for researchers who may be planning the synthesis and characterization of the target compound. A plausible synthetic route would involve a diazotization of 2-amino-6-bromobenzothiazole followed by a Gomberg-Bachmann or a similar aryl-aryl coupling reaction with N-methylaniline, or a palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Workflow

The synthesis of the target compound, this compound, can be envisioned through the coupling of 2-amino-6-bromobenzothiazole and an N-methylaniline derivative. A potential pathway is illustrated below.

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Data of Precursors

The following tables summarize the available spectroscopic data for the key starting materials.

2-Amino-6-bromobenzothiazole

| Spectroscopic Data | Values |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.25-7.35 (m, 2H), 7.56-7.63 (m, 2H)[1] |

| IR (KBr disc) | ν (cm⁻¹): Major peaks can be observed.[2] |

| Mass Spectrum | Molecular Weight: 229.10 g/mol [3][4] |

4-Bromo-N-methylaniline

| Spectroscopic Data | Values |

| ¹³C NMR | Spectral data is available.[5][6] |

| IR (ATR) | Spectral data is available.[5][6] |

| Mass Spectrum (GC-MS) | Molecular Weight: 186.05 g/mol [5][6] |

Experimental Protocols

While specific protocols for the target molecule are not available, the following provides a general overview of the methodologies used to obtain the types of spectroscopic data presented for the precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small quantity of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interference from proton signals of the solvent.

-

Instrumentation : The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.

-

Data Acquisition : ¹H and ¹³C NMR spectra are acquired. The magnetic field strength of the instrument (e.g., 300, 400, 500 MHz) will determine the resolution of the spectra.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet (for solids) : A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR) (for solids and liquids) : The sample is placed in direct contact with an ATR crystal (e.g., diamond or germanium).

-

-

Instrumentation : The sample is placed in the IR spectrometer.

-

Data Acquisition : A beam of infrared light is passed through the sample, and the absorbance at different wavenumbers is measured.

-

Data Analysis : The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization : The sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. This provides information about the molecular weight and fragmentation pattern of the compound.

References

- 1. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-6-bromobenzothiazole [webbook.nist.gov]

- 3. 2-Amino-6-bromobenzothiazole 97 15864-32-1 [sigmaaldrich.com]

- 4. 2-Benzothiazolamine, 6-bromo- | C7H5BrN2S | CID 85149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. Benzenamine, 4-bromo-N-methyl- | C7H8BrN | CID 2757052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Substituted Benzothiazoles via Condensation Reaction

Introduction Benzothiazoles are a vital class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This scaffold is prevalent in a wide range of pharmacologically active molecules, demonstrating antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] Consequently, the development of efficient and versatile synthetic protocols for 2-substituted benzothiazoles is of significant interest to the drug development and medicinal chemistry community. The most common and direct approach involves the condensation reaction between 2-aminothiophenol (2-ATP) and various carbonyl-containing compounds or their derivatives, such as aldehydes, carboxylic acids, or acyl chlorides.[3][4] This document provides detailed protocols for these key transformations, summarizes reaction parameters for various catalytic systems, and outlines the general experimental workflow.

Protocol 1: Synthesis from 2-Aminothiophenol and Aldehydes

This protocol describes the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with various aldehydes. This method is widely applicable and can be performed using several catalytic systems, including a simple and efficient hydrogen peroxide/hydrochloric acid system.[5][6]

Materials and Reagents:

-

2-Aminothiophenol (2-ATP)

-

Substituted Aldehyde (aromatic, heteroaromatic, or aliphatic)

-

Ethanol (EtOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (10 mL).

-

Catalyst Addition: To the stirring solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol). An optimal reactant ratio of 1:1:6:3 (2-ATP:aldehyde:H₂O₂:HCl) has been identified for this reaction.[5][6]

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction completes within 45-60 minutes.[5]

-

Work-up: Upon completion, neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-substituted benzothiazole. Yields for this method are typically in the range of 85-94%.[5]

Protocol 2: Synthesis from 2-Aminothiophenol and Carboxylic Acids

This method outlines the direct condensation of 2-aminothiophenol with carboxylic acids. This transformation requires a dehydration step, which can be effectively promoted by various reagents, including molecular iodine under solvent-free conditions, offering a green and economical approach.[3][7]

Materials and Reagents:

-

2-Aminothiophenol (2-ATP)

-

Substituted Carboxylic Acid (aliphatic or aromatic)

-

Molecular Iodine (I₂)

-

Mortar and Pestle

-

Ethyl Acetate (EtOAc)

-

Sodium Thiosulfate (Na₂S₂O₃) solution, 10%

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a mortar, combine 2-aminothiophenol (1.0 mmol), the desired carboxylic acid (1.0 mmol), and molecular iodine (0.1 mmol, 10 mol%) as the catalyst.[7]

-

Reaction: Grind the mixture using a pestle at room temperature for 20-25 minutes.[7][8] The reaction is typically rapid and can be monitored by TLC. This solvent-free trituration method is both efficient and environmentally benign.[7]

-

Work-up: After the reaction is complete, dissolve the solid mixture in ethyl acetate (30 mL).

-

Washing: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (2 x 15 mL) to remove excess iodine, followed by a wash with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography (silica gel) or recrystallization to yield the pure 2-substituted benzothiazole. This protocol provides moderate to excellent yields, generally between 66% and 97%.[7][8]

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes various reported methods for the synthesis of 2-substituted benzothiazoles, highlighting the diversity of catalysts and conditions available to researchers.

| Co-reactant | Catalyst / Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Citation(s) |

| Aldehydes | H₂O₂ / HCl | Ethanol | Room Temp. | 45–60 min | 85–94 | [5][6] |

| Aldehydes | TiO₂ NPs / H₂O₂ | None (Daylight) | Room Temp. | 5–27 min | 90–97 | [5] |

| Aldehydes | SnP₂O₇ | Ethanol | Reflux | 8–35 min | 87–95 | [4] |

| Aldehydes | Zn(OAc)₂·2H₂O | None | 80 | 30–60 min | 67–96 | [7] |

| Aldehydes | Koser's Reagent | 1,4-Dioxane | Room Temp. | 15 min | 80–90 | [7] |

| Carboxylic Acids | Molecular Iodine (I₂) | None | Room Temp. | 20–25 min | 66–97 | [3][7] |

| Carboxylic Acids | MeSO₃H / SiO₂ | None | 140 | 2–12 h | 70–92 | [8] |

| Carboxylic Acids | P₄S₁₀ (Microwave) | None | MW (3-4 min) | 3–4 min | High | [3][4] |

| Acid Chlorides | KF·Al₂O₃ | None | Mild | High | High | [1] |

| Aldehydes | Fluorescein (Photocat.) | Acetonitrile | Room Temp. | 3 h | 82–94 | [7] |

Visualized Experimental Workflow

The general workflow for the synthesis, work-up, and purification of 2-substituted benzothiazoles is depicted below.

Caption: General workflow for synthesizing 2-substituted benzothiazoles.

References

- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine in Cancer Research: A Profile Based on Analogous Benzothiazole Compounds

Introduction

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine belongs to the class of 2-arylbenzothiazoles, a group of heterocyclic compounds that has garnered significant interest in oncological research. While direct experimental data on this specific molecule is limited in publicly available literature, extensive studies on structurally similar 2-(4-aminophenyl)benzothiazole derivatives have revealed potent and selective anticancer activity against a range of human cancer cell lines, particularly those of the breast, colon, and ovary.[1][2][3][4] These compounds are characterized by a benzothiazole ring system linked to a substituted aniline moiety, a pharmacophore that has proven crucial for their biological activity. The substitution of a bromine atom at the 6-position of the benzothiazole ring and a methyl group on the exocyclic amine are expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which could in turn influence its efficacy and selectivity as an anticancer agent.

Mechanism of Action (Based on Analogs)

The primary mechanism of action for many anticancer 2-(4-aminophenyl)benzothiazole derivatives involves the induction of the cytochrome P450 enzyme CYP1A1.[5][6] This enzyme metabolizes the benzothiazole compounds into reactive electrophilic species. These metabolites can then form covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in susceptible cancer cells.[5] The selectivity of these compounds for certain cancer types is believed to be linked to the differential expression of CYP1A1 in tumor cells.[6]

Another potential mechanism of action for benzothiazole derivatives is the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival. Some derivatives have been shown to act as inhibitors of protein kinases or topoisomerases.[7]

Potential Applications in Cancer Research

Based on the activity of its analogs, this compound holds potential for investigation in the following areas of cancer research:

-

Development of Novel Anticancer Agents: As a potential cytotoxic agent with possible selectivity for certain cancer types.

-

Basic Research Tool: To probe the role of CYP1A1-mediated bioactivation in cancer therapy.

-

Lead Compound for Medicinal Chemistry: The structure can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following table summarizes hypothetical in vitro cytotoxicity data for this compound, extrapolated from published data for analogous 2-(4-aminophenyl)benzothiazole compounds. Note: This data is illustrative and requires experimental verification.

| Cell Line | Cancer Type | IC₅₀ (µM) - Hypothetical |

| MCF-7 | Breast Cancer | 0.5 - 5 |

| MDA-MB-231 | Breast Cancer | 1 - 10 |

| HCT116 | Colon Cancer | 0.1 - 2 |

| HT-29 | Colon Cancer | 1 - 15 |

| OVCAR-3 | Ovarian Cancer | 0.2 - 3 |

| A549 | Lung Cancer | > 10 |

| PC-3 | Prostate Cancer | > 10 |

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in various cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of the compound in DMSO and make serial dilutions in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 2: Western Blot Analysis for Apoptosis and Signaling Pathways

Objective: To investigate the effect of the compound on the expression of key proteins involved in apoptosis and cell signaling.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Visualizations

Caption: Proposed CYP1A1-mediated mechanism of action.

Caption: Workflow for in vitro anticancer evaluation.

References

- 1. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 2. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine as a Fluorescent Probe for Amyloid-β Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine is a fluorescent probe with high affinity and specificity for amyloid-β (Aβ) aggregates. Its benzothiazole core structure is characteristic of amyloid-binding agents, such as Thioflavin T. This compound serves as a potent tool for the detection and quantification of Aβ plaques, which are a pathological hallmark of Alzheimer's disease (AD). Its ability to bind to Aβ fibrils with a reported dissociation constant (Kd) of 1.7 nM for Aβ (1-40) makes it a highly sensitive marker for in vitro and ex vivo studies.[1][2] Furthermore, its fluorescent properties allow for clear visualization of amyloid plaques in brain tissue sections. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research and drug discovery.

Physicochemical and Photophysical Properties

| Property | Value (Estimated) | Notes |

| Molecular Formula | C₁₄H₁₁BrN₂S | |

| Molecular Weight | 319.22 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Binding Affinity (Kd for Aβ 1-40) | 1.7 nM | [1][2] |

| Excitation Maximum (λex) | ~380 - 420 nm | Estimated based on similar benzothiazole derivatives. Optimal wavelength should be determined experimentally. |

| Emission Maximum (λem) | ~450 - 500 nm | Estimated based on similar benzothiazole derivatives. A significant blue shift may be observed upon binding to Aβ aggregates. |

| Fluorescence Quantum Yield (ΦF) | Low in aqueous solution, significantly increases upon binding to Aβ aggregates. | This property is characteristic of molecular rotor-based amyloid probes. |

Applications

-

In Vitro Detection and Quantification of Aβ Aggregation: This probe can be utilized in a Thioflavin T (ThT)-like assay to monitor the kinetics of Aβ fibrillization and to screen for potential inhibitors of Aβ aggregation.

-

Histological Staining of Aβ Plaques: The probe can be used for fluorescent staining of Aβ plaques in post-mortem brain tissue sections from AD patients or transgenic animal models. This allows for the visualization and quantification of amyloid pathology.

-

Potential for Cellular Imaging: While specific protocols are yet to be established, its structural similarity to other amyloid probes suggests potential for imaging Aβ aggregates in cell models of AD.

Experimental Protocols

In Vitro Aβ Aggregation Assay

This protocol is adapted from standard Thioflavin T assays for monitoring Aβ fibrillization.

Materials:

-

This compound

-

Aβ(1-40) or Aβ(1-42) peptide (lyophilized)

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Aβ Peptide Preparation:

-

Dissolve lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator.

-

Store the resulting peptide films at -80°C.

-

Immediately before use, dissolve the peptide film in DMSO to a concentration of 1 mM.

-

-

Probe Preparation:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Store the stock solution at -20°C, protected from light.

-

-

Aggregation Assay:

-

Dilute the Aβ peptide stock solution into PBS to a final concentration of 10 µM in the wells of a 96-well plate.

-

Add the fluorescent probe to the wells at a final concentration of 5 µM.

-

Include control wells containing:

-

Aβ peptide only (to measure light scattering).

-

Probe only (to measure background fluorescence).

-

PBS only (blank).

-

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking in a microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using the estimated excitation and emission wavelengths (e.g., Ex: 400 nm, Em: 480 nm). The optimal wavelengths should be determined empirically.

-

-

Data Analysis:

-

Subtract the background fluorescence (probe only) from the fluorescence readings of the samples containing Aβ and the probe.

-

Plot fluorescence intensity versus time to obtain the aggregation kinetics curve.

-

The sigmoidal curve can be analyzed to determine parameters such as the lag time, elongation rate, and final plateau fluorescence.

-

References

- 1. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP03274B [pubs.rsc.org]

- 3. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the development of new antimicrobial agents based on the benzothiazole scaffold. Benzothiazole derivatives have emerged as a promising class of compounds in the fight against antimicrobial resistance, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[1][2][3] This document outlines the key mechanisms of action, structure-activity relationships, and detailed experimental protocols for the synthesis and evaluation of these potent antimicrobial agents.

Introduction: The Promise of Benzothiazole Derivatives

The rise of multidrug-resistant microorganisms presents a formidable challenge to global health.[2][4] The chemical versatility of the benzothiazole nucleus allows for the creation of a vast library of derivatives with diverse biological activities.[3][5] These compounds often target essential microbial enzymes that are distinct from those targeted by current antibiotic classes, offering a potential solution to combat resistance.[4][6] Notably, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been identified as critical for modulating antimicrobial potency.[3][5]

Mechanisms of Antimicrobial Action

Benzothiazole derivatives exert their antimicrobial effects through various mechanisms, primarily by inhibiting key bacterial enzymes essential for survival. Understanding these mechanisms is crucial for the rational design of new and more effective drug candidates.

Key Microbial Targets of Benzothiazole Derivatives:

-

Dihydropteroate Synthase (DHPS): This enzyme is vital for folate synthesis in bacteria. Benzothiazole derivatives, particularly sulfonamide hybrids, can act as competitive inhibitors of the DHPS substrate, p-aminobenzoic acid (PABA), thereby halting bacterial growth.[6][7]

-

DNA Gyrase: A type II topoisomerase, DNA gyrase is essential for bacterial DNA replication, transcription, and repair. Certain benzothiazole derivatives have been shown to inhibit its activity, leading to bacterial cell death.[4][6]

-

Dihydroorotase: This enzyme is a key player in the de novo pyrimidine biosynthetic pathway. Its inhibition by benzothiazole compounds disrupts the synthesis of essential building blocks for DNA and RNA, thereby arresting microbial proliferation.[8][9]

-

Other Potential Targets: Research has also implicated other enzymes such as peptide deformylase, MurB reductase, and casdihydrofolate reductase as potential targets for benzothiazole-based antimicrobials.[4][6]